N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including the reaction time, solvent, and amounts of substrates, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole derivative with similar structural features but different biological activities.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a furan ring and hydrazide group, known for its metal-chelating properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is unique due to the presence of both furan and indole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c17-14(15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)16-13/h1-8,16H,9H2,(H,15,17) |
InChI Key |
NYJUJGCZPDOYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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